molecular formula C14H13NO6S B1381280 Tolcapone 5-amino-3-O-sulfate CAS No. 254902-29-9

Tolcapone 5-amino-3-O-sulfate

Número de catálogo: B1381280
Número CAS: 254902-29-9
Peso molecular: 323.32 g/mol
Clave InChI: XXEISDBRYZQIMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tolcapone 5-amino-3-O-sulfate can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Treatment of Transthyretin Amyloidosis (ATTR)

Recent studies have repositioned tolcapone as a potent inhibitor of transthyretin (TTR) aggregation, which is significant in treating familial amyloid polyneuropathy (FAP) and other forms of ATTR. Tolcapone stabilizes TTR tetramers and prevents their dissociation into monomers that can aggregate and form amyloid fibrils . This repositioning highlights tolcapone's potential as a therapeutic agent for TTR-related diseases.

Case Study:
In a study involving human cardiac cell lines (AC16), tolcapone demonstrated a higher protective activity against TTR-induced cytotoxicity compared to tafamidis, another drug used for ATTR . This suggests that tolcapone could be more effective in preventing cardiac damage associated with TTR aggregation.

Neuroprotective Effects

Tolcapone's ability to enhance levodopa bioavailability has implications for neuroprotection in Parkinson's disease. By maintaining higher levels of levodopa, tolcapone may help mitigate the neurodegenerative processes associated with dopamine depletion.

Case Study:
Clinical observations indicate that patients on tolcapone exhibit improved motor function and reduced fluctuations in symptoms compared to those not receiving this adjunct therapy . The sustained dopaminergic stimulation is believed to contribute to better overall management of Parkinsonian symptoms.

Comparative Data Table

Application Mechanism Key Findings
Transthyretin Amyloidosis Inhibits TTR aggregationHigher protective activity than tafamidis in cell studies
Neuroprotection in Parkinson's Increases levodopa bioavailabilityImproved motor function and symptom management

Safety and Efficacy

While tolcapone has shown promise in various applications, it is crucial to note its associated risks, particularly hepatotoxicity. The FDA has mandated stringent monitoring for liver function in patients prescribed tolcapone due to the potential for severe liver damage . This safety profile necessitates careful patient selection and monitoring during treatment.

Actividad Biológica

Tolcapone 5-amino-3-O-sulfate is a derivative of tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used primarily in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Tolcapone acts by inhibiting the enzyme COMT, which is involved in the metabolism of catecholamines such as dopamine. By blocking this enzyme, tolcapone increases the availability of levodopa in the brain, enhancing its therapeutic effects. The inhibition of COMT leads to reduced conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier. This results in higher concentrations of levodopa reaching the central nervous system (CNS) and prolonged dopaminergic stimulation, which is crucial for managing Parkinson's symptoms .

Pharmacokinetics

The pharmacokinetic profile of tolcapone shows rapid absorption with an absolute bioavailability of approximately 65%. It has a high protein binding rate (>99.9%) and a volume of distribution around 9 L. The primary metabolic pathway involves glucuronidation, and tolcapone is excreted predominantly via urine (57.3%) and feces (40.5%) after administration .

Parameter Value
Absorption ~65% bioavailability
Volume of Distribution 9 L
Protein Binding >99.9%
Primary Metabolism Glucuronidation
Excretion Urine: 57.3%, Feces: 40.5%

Clinical Efficacy

Clinical trials have demonstrated that tolcapone significantly improves motor functions and daily living activities in patients with Parkinson's disease who experience motor fluctuations. In a study involving 298 patients, both 100 mg and 200 mg doses administered three times daily resulted in substantial improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores over six months . The drug was well tolerated, with mild to moderate side effects primarily linked to levodopa therapy.

Case Studies

  • Long-Term Efficacy Study : A double-blind, placebo-controlled trial showed that tolcapone improved motor function and reduced levodopa dosage requirements over a 12-month period in patients without motor fluctuations .
  • Homemade Tolcapone Study : A randomized study evaluated homemade tolcapone's efficacy in improving cognitive function and reducing muscle stiffness among Parkinson's patients. Results indicated significant improvements compared to placebo, particularly in voluntary movement scores .
  • TTR Amyloidosis Research : Recent studies have explored tolcapone's potential beyond Parkinson's disease, particularly its ability to inhibit transthyretin (TTR) aggregation associated with amyloidosis. Tolcapone demonstrated strong anti-aggregational activity and protective effects against TTR-induced cytotoxicity in cell culture models .

Safety Profile

Despite its benefits, tolcapone is associated with significant risks, including hepatotoxicity. Reports indicate cases of severe liver injury leading to fulminant liver failure, necessitating careful monitoring during treatment . The risk appears heightened during the initial months of therapy.

Propiedades

IUPAC Name

[3-amino-2-hydroxy-5-(4-methylbenzoyl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15)14(17)12(7-10)21-22(18,19)20/h2-7,17H,15H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEISDBRYZQIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254902-29-9
Record name Tolcapone 5-amino-3-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254902299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLCAPONE 5-AMINO-3-O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y220T70EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolcapone 5-amino-3-O-sulfate
Reactant of Route 2
Tolcapone 5-amino-3-O-sulfate
Reactant of Route 3
Tolcapone 5-amino-3-O-sulfate
Reactant of Route 4
Tolcapone 5-amino-3-O-sulfate
Reactant of Route 5
Tolcapone 5-amino-3-O-sulfate
Reactant of Route 6
Tolcapone 5-amino-3-O-sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.